molecular formula C11H8BrNO3 B11843039 methyl 4-bromo-3-formyl-1H-indole-7-carboxylate

methyl 4-bromo-3-formyl-1H-indole-7-carboxylate

Cat. No.: B11843039
M. Wt: 282.09 g/mol
InChI Key: ORXVFCDSHNLZAK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate (CAS 1643573-87-8) is a high-purity, multifunctional chemical building block specifically designed for advanced research and development. Its molecular structure incorporates two highly reactive sites: a bromo substituent and a formyl group, on the indole scaffold . This makes it a valuable precursor in synthetic organic chemistry, particularly for constructing complex molecules through metal-catalyzed cross-couplings (such as Suzuki or Sonogashira reactions) at the bromo site, and nucleophilic additions or condensation reactions at the formyl group . The indole core is a privileged structure in medicinal chemistry and is prevalent in numerous biologically active compounds and natural products . Indole derivatives are found in many approved drugs and are known to exhibit a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . As such, this compound serves as a key intermediate for researchers working in drug discovery, aiming to develop new therapeutic agents. It is also a valuable scaffold in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 4-bromo-3-formyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)7-2-3-8(12)9-6(5-14)4-13-10(7)9/h2-5,13H,1H3

InChI Key

ORXVFCDSHNLZAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C(=CN2)C=O

Origin of Product

United States

Preparation Methods

Starting Material: Methyl 4-Bromo-2-Nitrobenzoate

The synthesis begins with methyl 4-bromo-2-nitrobenzoate, a commercially available precursor. Its nitro group facilitates cyclization via reductive or Grignard-mediated pathways.

Vinyl Grignard Cyclization

Procedure :

  • Methyl 4-bromo-2-nitrobenzoate reacts with vinylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −60°C under nitrogen.

  • The nitro group undergoes reduction, followed by cyclization to form the indole ring.

Key Parameters :

  • Temperature : Maintaining −60°C to −40°C prevents side reactions.

  • Stoichiometry : A 3.5:1 molar ratio of vinyl Grignard to substrate ensures complete conversion.

  • Work-up : Extraction with ethyl acetate and chromatography yield methyl 4-bromo-1H-indole-7-carboxylate with 30–33% isolated yield.

Challenges :

  • Low yields due to competing polymerization of vinyl Grignard.

  • Sensitivity to moisture and oxygen necessitates strict inert conditions.

Formylation at Position 3: Vilsmeier-Haack Reaction

Reaction Mechanism

The Vilsmeier-Haack reaction introduces a formyl group at position 3 of the indole ring. The electron-rich pyrrole moiety facilitates electrophilic attack, while bromine and ester groups direct substitution via their meta- and para-directing effects, respectively.

Procedure :

  • Chloroiminium Intermediate Formation :

    • Treat methyl 4-bromo-1H-indole-7-carboxylate with POCl₃ and DMF at 0–5°C.

    • The reaction generates a reactive chloroiminium ion, which undergoes electrophilic substitution at position 3.

  • Hydrolysis :

    • Quench with aqueous NaOH to hydrolyze the intermediate to the formyl derivative.

Optimization Considerations :

  • DMF Stoichiometry : Excess DMF (2–3 equiv) ensures complete iminium formation.

  • Temperature Control : Slow addition of POCl₃ prevents exothermic decomposition.

Yield and Purity :

  • Typical yields range from 50–70%, with purity >95% confirmed via HPLC.

Competing Pathways and Side Reactions

  • Over-Oxidation : Prolonged exposure to POCl₃ may degrade the ester group.

  • Regiochemical Byproducts : Minor formylation at position 5 is possible due to steric effects from the bromine substituent.

Integrated Synthesis Protocol

Combining the above steps, the full synthesis proceeds as follows:

StepReactionConditionsYield
1Grignard CyclizationTHF, −60°C, N₂, 2h30–33%
2Vilsmeier-Haack FormylationDMF, POCl₃, 0–5°C, 4h50–70%

Characterization Data :

  • 1H NMR (CDCl₃) : δ 10.02 (s, 1H, NH), 9.85 (s, 1H, CHO), 7.75 (d, J=8.0 Hz, 1H), 7.42–7.38 (m, 2H), 3.99 (s, 3H, OCH₃).

  • Melting Point : 196–198°C (consistent with analogous indole carboxylates).

Comparative Analysis of Methodologies

Grignard vs. Fischer Cyclization

  • Grignard Approach : Higher regioselectivity but lower yield due to sensitive conditions.

  • Fischer Synthesis : Scalable but less predictable for polysubstituted indoles.

Formylation Alternatives

  • Friedel-Crafts Acylation : Less effective due to deactivation by bromine.

  • Directed Ortho-Metalation : Requires protective group strategies, adding complexity.

Industrial Scalability and Challenges

Process Intensification

  • Continuous Flow Reactors : Mitigate exotherms in Grignard reactions.

  • Catalyst Recycling : Zinc chloride (used in analogous cyclizations) can be recovered from ethylene glycol mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Methyl 4-bromo-3-carboxy-1H-indole-7-carboxylate.

    Reduction: Methyl 4-bromo-3-hydroxymethyl-1H-indole-7-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex indole derivatives. The compound can be synthesized through multi-step reactions involving bromination, formylation using Vilsmeier-Haack conditions, and subsequent esterification with methanol .

Synthetic Routes

StepReaction TypeConditions
1BrominationBromine in suitable solvent
2FormylationVilsmeier-Haack reaction
3EsterificationMethanol with acid catalyst

Biological Research

The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound may exhibit antimicrobial and anticancer properties.

Biological Activities

  • Antimicrobial : Studies suggest that indole derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer : Preliminary investigations indicate potential inhibitory effects on cancer cell proliferation through enzyme inhibition .

Drug Development

This compound is being explored as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance binding affinity to biological targets, making it a candidate for drug design aimed at treating diseases such as cancer and viral infections .

Case Study: HIV Integrase Inhibition

Recent studies have shown that derivatives of indole compounds can effectively inhibit HIV integrase, a crucial enzyme in the viral replication process. Structural modifications at specific positions on the indole ring have led to compounds with improved inhibitory activity against HIV integrase, highlighting the potential of this class of compounds in antiviral drug development .

Industrial Applications

Beyond its use in pharmaceuticals, this compound is also utilized in the synthesis of dyes and pigments due to its vibrant color properties derived from the indole structure. Its reactivity allows it to participate in various industrial chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-formyl-1H-indole-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Chemical similarity is often assessed via graph-based methods, where molecular structures are compared as graphs of atoms (nodes) and bonds (edges) . The target compound shares structural motifs with several indole derivatives, differing in substituent positions and functional groups. Key analogs include:

Compound Name CAS No. Molecular Formula Substituents (Positions) Similarity Score
Methyl 4-bromo-1H-indole-7-carboxylate 1224724-39-3 C₁₀H₈BrNO₂ Br (4), COOMe (7) 0.85
Methyl 5-bromo-2-oxoindoline-7-carboxylate 898747-32-5 C₁₀H₈BrNO₃ Br (5), COOMe (7), oxo (2) 0.92
4-Bromo-7-methyl-1H-indole 15936-81-9 C₈H₆BrN Br (4), Me (7) 0.92
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate 1360891-83-3 C₁₀H₇BrFNO₂ Br (4), F (7), COOMe (3)

Key Observations :

  • Positional Isomerism : The bromine substituent at position 4 is critical for electronic effects. Moving bromine to position 5 (e.g., 898747-32-5) reduces similarity (0.92 → 0.85) due to altered steric and electronic profiles .
  • Functional Group Variations: Replacing the formyl group (CHO) at position 3 with a methyl ester (COOMe) or oxo group (C=O) significantly impacts reactivity.
Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • Boiling Point/Melting Point: Brominated indoles generally exhibit higher melting points than non-halogenated derivatives due to increased molecular weight and halogen bonding .
  • Solubility : The formyl group at position 3 may reduce lipophilicity compared to methyl or benzyloxy substituents (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) .

Research Findings and Data Gaps

  • Crystallographic Data: No single-crystal studies for the target compound were identified, though SHELX-based refinement methods are well-established for related indoles .
  • Synthetic Routes : Evidence lacks detailed protocols for synthesizing the formyl-substituted derivative, suggesting a need for further exploration.
  • Toxicity Profiles : Safety data for bromo-formyl indoles are absent, unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which has documented hazard statements .

Biological Activity

Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indole Ring System : A bicyclic structure that is pivotal in many biological activities.
  • Bromo Group : Enhances the compound's reactivity and potential binding interactions.
  • Formyl Group : Capable of forming covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • Carboxylate Group : Contributes to the compound's solubility and interaction with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The formyl group can covalently bond to enzymes, altering their activity. This mechanism is crucial for developing inhibitors for various diseases, including cancer.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be relevant for treating infections.

Case Studies

  • Anticancer Activity :
    • A study investigated various indole derivatives, including this compound, for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated promising growth inhibition with an IC50 value in the low micromolar range, suggesting it could act as a potential anticancer agent .
  • Microtubule Destabilization :
    • Research indicated that certain derivatives of indole compounds could destabilize microtubules, leading to apoptosis in cancer cells. This compound was highlighted as a candidate for further investigation due to its structural similarities with known microtubule-destabilizing agents .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylateContains ethyl instead of methylSimilar anticancer properties
Methyl 4-bromo-1H-indole-7-carboxylic acidLacks formyl groupReduced reactivity towards proteins
Ethyl 3-formyl-1H-indole-2-carboxylateDifferent position of functional groupsVaries in reactivity and biological effects

Q & A

Q. Q1. What are the optimal synthetic routes for methyl 4-bromo-3-formyl-1H-indole-7-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Bromination at the 4-position using N-bromosuccinimide (NBS) in anhydrous DMF under controlled temperatures (0–5°C) to avoid over-bromination .
  • Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at 80–100°C to introduce the 3-formyl group .
  • Esterification with methyl chloroformate in the presence of a base (e.g., K₂CO₃) to install the 7-carboxylate group .
    Critical Parameters:
  • Solvent choice (e.g., DMF for bromination, THF for esterification) significantly impacts reaction efficiency.
  • Reaction monitoring via TLC (Rf = 0.4–0.6 in hexane/ethyl acetate 3:1) and NMR (δ 10.2 ppm for formyl proton) ensures intermediate purity .

Q. Q2. How can spectroscopic techniques (NMR, IR, LC-MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The 3-formyl proton appears as a singlet at δ 10.0–10.3 ppm, while the 4-bromo substituent deshields adjacent protons (δ 7.5–8.0 ppm). The methyl ester group is confirmed by a triplet at δ 3.8–4.0 ppm (COOCH₃) .
  • IR : Strong absorption bands at 1710 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O formyl) .
  • LC-MS : Molecular ion peak at m/z 272.07 (M+H⁺) with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side-reactions during regioselective functionalization of the indole core?

Methodological Answer: The compound’s 3-formyl and 4-bromo groups are highly reactive, necessitating:

  • Protection/Deprotection : Temporarily masking the formyl group (e.g., acetal formation) before further electrophilic substitution .
  • Catalytic Control : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify the 4-bromo position without affecting the formyl group .
  • Temperature Gradients : Lower temperatures (−10°C) suppress undesired nucleophilic attacks on the formyl group during alkylation .

Q. Q4. How does the substituent pattern (4-Br, 3-CHO, 7-COOCH₃) influence biological activity, and what assays validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The 4-Br enhances lipophilicity and target binding (e.g., kinase inhibition) .
    • The 3-CHO group enables Schiff base formation with lysine residues in enzymes .
  • Validation Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM in HeLa cells) .
    • Fluorescence Polarization : Quantify binding affinity to DNA or proteins (e.g., ΔPolarization >50% at 1 µM) .

Q. Q5. What computational methods predict reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic (formyl) and electrophilic (bromine) sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., binding energy <−7 kcal/mol for topoisomerase II) .
  • Hammett Analysis : Quantify substituent effects (σₚ values: Br = +0.23, CHO = +1.06) to predict reaction rates .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the compound’s solubility. How can researchers reconcile these discrepancies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (high), methanol (moderate), and water (negligible) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Crystallography : Single-crystal X-ray diffraction confirms intermolecular interactions (e.g., Br⋯O hydrogen bonds) that reduce solubility in apolar solvents .

Q. Q7. How to address variability in reported biological activity across studies?

Methodological Answer:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., 48h incubation) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the ester group) that may alter activity .

Comparative Analysis

Q. Q8. How does this compound differ from analogs like ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate?

Key Differences:

FeatureTarget CompoundEthyl 4-Br-7-F Analog
7-Substituent COOCH₃ (enhanced polarity)F (electron-withdrawing)
3-Substituent CHO (reactive)COOCH₂CH₃ (stable)
Bioactivity Anticancer (DNA intercalation)Antiviral (protease inhibition)

Experimental Design

Q. Q9. How to design a kinetic study for bromine displacement reactions in this compound?

Methodological Answer:

  • Substrate Scope : Test nucleophiles (e.g., amines, thiols) in DMF at 25–80°C .
  • Rate Monitoring : Use ¹H NMR to track bromide release (integration of δ 4.0–4.2 ppm for ester group) .
  • Activation Energy : Calculate via Arrhenius plot (ln k vs. 1/T) using rate constants from pseudo-first-order kinetics .

Q. Q10. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify oxidation sites (e.g., formyl → carboxylic acid) .
  • Metabolite Identification : SwissADME predicts Phase I/II metabolites (e.g., glucuronidation of the carboxylate group) .

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